3-(1,3,2-dioxaborinan-2-yl)aniline
Description
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Properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7H,2,5-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHALPQORITFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460111 | |
| Record name | Benzenamine, 3-(1,3,2-dioxaborinan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210775-52-3 | |
| Record name | Benzenamine, 3-(1,3,2-dioxaborinan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Arylboronic Esters and Aniline Derivatives in Contemporary Chemical Synthesis
Arylboronic esters and aniline (B41778) derivatives are fundamental components in the toolkit of synthetic organic chemists. Arylboronic esters, a class of organoboron compounds, are most renowned for their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. ontosight.aiontosight.ainih.gov This reaction allows for the formation of carbon-carbon bonds, a critical process in the construction of many organic molecules. The boron atom's electropositive nature makes it a key nucleophilic coupling partner in these reactions. nih.gov Boronic esters are generally more stable and less toxic than other organometallic reagents, contributing to their widespread use.
Aniline and its derivatives are ubiquitous in medicinal chemistry and materials science. nih.govacs.org The amino group on the aromatic ring can be readily functionalized, and the aniline scaffold is a core component of many pharmaceuticals. The development of new methods for synthesizing substituted anilines in a controlled manner is a highly desirable goal in chemical research. nih.govacs.org The convergence of these two important classes of compounds in a single molecule, as seen in 3-(1,3,2-dioxaborinan-2-yl)aniline, provides a bifunctional reagent with significant synthetic potential.
Significance of the 1,3,2 Dioxaborinane Moiety in Organoboron Chemistry
The 1,3,2-dioxaborinane ring is a six-membered cyclic ester of boronic acid. ontosight.ai This structural feature imparts specific properties to the molecule that are advantageous in chemical synthesis. Like other boronic esters, the 1,3,2-dioxaborinane serves to protect the boronic acid group, enhancing its stability and ease of handling compared to the free boronic acid. This moiety renders the compound a suitable boronic acid equivalent for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling. ontosight.ai
The stability and reactivity of the boronic ester can be tuned by the choice of the diol used for its formation. While the pinacol (B44631) ester (forming a 1,3,2-dioxaborolane ring) is more commonly cited in the literature, the 1,3,2-dioxaborinane, derived from 1,3-propanediol (B51772) or its derivatives, offers a different steric and electronic environment around the boron atom. This can influence the compound's solubility, stability, and reactivity in specific applications. ontosight.ai The boron atom within this ring system acts as a Lewis acid, allowing it to coordinate with substrates and potentially catalyze reactions. ontosight.ai
Research Context and Scope of Academic Inquiry
Direct Borylation Strategies for Aryl Anilines
Direct C-H borylation is an atom-economical approach that transforms a ubiquitous C-H bond into a versatile C-B bond, avoiding the need for pre-functionalized starting materials. nih.gov This strategy has seen significant advancements through the use of transition metal catalysts and, more recently, metal-free systems.
Transition metal catalysis, particularly with iridium and palladium, is a cornerstone of modern C-H functionalization chemistry. nih.gov These methods offer powerful tools for the regioselective synthesis of organoboron anilines.
Palladium catalysis is a well-established platform for C-H activation. While direct C-H borylation of unprotected anilines is less common with palladium compared to iridium, Pd-catalyzed C-H functionalization of N-alkyl anilines demonstrates the potential for regioselective transformations. For instance, the palladium-catalyzed carbonylation of N-alkyl anilines to form isatoic anhydrides proceeds with high regioselectivity. nih.gov
Furthermore, direct C-H arylation of unprotected anilines has been achieved using a palladium catalyst with a cooperating [2,2′-bipyridin]-6(1H)-one ligand. nih.gov This system effectively prevents the competing N-arylation (Buchwald-Hartwig amination) and directs the functionalization to the ortho position of the aniline (B41778) ring. nih.gov The mechanism involves deprotonation of the aniline's NH moiety, which assists in the C-H cleavage step and governs the ortho-selectivity. nih.gov These examples highlight palladium's capacity for regioselective C-H activation of anilines, a principle that can be extended to borylation reactions.
Iridium-catalyzed C-H borylation is one of the most widely used methods for arene functionalization due to its high efficiency and functional group tolerance. acs.org A primary challenge in the borylation of anilines is controlling the site of reaction, as multiple C-H bonds are available for activation. Regioselectivity is typically governed by steric factors, favoring the least hindered position. acs.orgacs.org
Significant breakthroughs have allowed for the modulation of this selectivity. High ortho-selectivity can be achieved by replacing the commonly used diboron (B99234) reagent, bis(pinacolato)diboron (B136004) (B₂pin₂), with smaller reagents like bis(ethylene glycolato)diboron (B₂eg₂). nih.govnih.gov This switch enhances ortho-selectivity even for anilines that lack a blocking substituent at the para-position. nih.gov However, the resulting ortho-borylated products with smaller diols are often unstable and require a subsequent transesterification step with pinacol before they can be isolated. acs.orgacs.orgnih.gov A recent study identified bis(butane-1,2-diolato)diboron (B₂bg₂) as an optimal reagent that balances high ortho-selectivity with improved product stability, often allowing for direct isolation. acs.orgacs.orgnih.gov
Conversely, achieving para-selectivity, which is challenging due to the distance from the directing amino group, has been made possible through innovative ligand design. acs.orgresearchgate.net By developing a specific ligand framework, researchers have enabled the para-selective borylation of unprotected, ortho-substituted anilines at room temperature. acs.orgacs.orgfigshare.comacs.org This method avoids the need for multi-step protection/deprotection sequences. acs.orgfigshare.com Another strategy to enforce para-selectivity involves using ion-pairing interactions, where a bulky tetraalkylammonium counterion sterically shields the meta C-H bonds of an aniline-derived sulfamate, directing the iridium catalyst to the para-position. nih.gov
| Diboron Reagent | Key Feature | Regioselectivity Outcome | Product Stability | Reference |
|---|---|---|---|---|
| B₂pin₂ | Standard, bulky reagent | Mixtures of isomers, poor ortho-selectivity without a para-blocking group | High | nih.gov |
| B₂eg₂ | Small, less sterically hindered | High ortho-selectivity | Low (prone to decomposition, requires transesterification) | acs.orgacs.orgnih.gov |
| B₂bg₂ | Intermediate size | High ortho-selectivity | Good (allows for direct isolation without transesterification) | acs.orgacs.orgnih.gov |
The mechanism of regiocontrol in transition metal-catalyzed C-H borylation is intricately linked to the interplay between the substrate, catalyst, and ligands. For the ortho-borylation of anilines with iridium catalysts, the proposed mechanism involves an initial N-borylation to form an ArNH-Bpin intermediate. acs.orgacs.orgnih.gov This is followed by a C-H activation step that is controlled by a hydrogen bond interaction between the aniline's N-H proton and an oxygen atom of a boryl ligand on the iridium center, directing the borylation to the ortho position. acs.orgacs.orgnih.govumich.edu
The development of para-selective methods relies on a different mechanistic principle. Here, a newly designed ligand framework (often a bipyridine derivative) creates significant steric bulk around the catalyst's active site. nih.govacs.orgresearchgate.net For an ortho-substituted aniline, this steric crowding, combined with the steric presence of the in situ-generated N-Bpin group, effectively blocks the meta-positions, forcing the catalyst to functionalize the most accessible remote site—the para-position. nih.govacs.org This demonstrates how rational ligand design based on mechanistic understanding can overcome inherent substrate biases. researchgate.net
To reduce costs and environmental impact, metal-free borylation methods have gained significant traction. acs.org One prominent strategy involves the use of Frustrated Lewis Pairs (FLPs), which are combinations of a bulky Lewis acid and a Lewis base that cannot form a classical adduct. wikipedia.org These FLPs are capable of activating C-H bonds, enabling the borylation of various aromatic compounds. wikipedia.org
Another metal-free approach is electrophilic aromatic borylation, which can be directed by an amine group. researchgate.net Additionally, radical borylation presents a powerful alternative. Anilines can be converted in situ into diazonium salts, which then generate aryl radicals. These radicals are subsequently trapped by a diboron reagent to form the desired arylboronic ester under mild, metal-free conditions. researchgate.net
The catalytic borylation of aryl halides, often referred to as the Miyaura-Ishiyama borylation, is a robust and highly reliable method for synthesizing arylboronic esters. beilstein-journals.org This approach is complementary to C-H activation and is often the most straightforward route for isomers that are difficult to access via direct borylation, such as the meta-substituted product this compound, which can be readily prepared from 3-haloaniline.
Palladium-catalyzed systems are particularly effective for this transformation, demonstrating broad substrate scope and functional group compatibility. researchgate.net Facile and efficient protocols have been developed that allow for the borylation of aryl chlorides and bromides at room temperature. researchgate.net To improve the sustainability and practicality of this method, solvent-free protocols using mechanochemistry (ball milling) have been established. beilstein-journals.org These solid-state reactions can be completed in minutes, are performed in the air, and avoid the need for large quantities of dry, degassed organic solvents, making the synthesis of arylboronates highly practical. beilstein-journals.org
| Aryl Halide | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOAc, THF, Room Temp | 98% | researchgate.net |
| 4-Bromotoluene | Pd(dba)₂ / PCy₃ | KOAc, Dioxane, 80 °C | 99% | beilstein-journals.org |
| 3-Bromoaniline (B18343) | Pd(OAc)₂ / SPhos | KOAc, THF, Room Temp | 93% | researchgate.net |
| 1-Bromonaphthalene | PdCl₂(dppf) | KOAc, Dioxane, 80 °C | 98% | beilstein-journals.org |
Transition Metal-Catalyzed C-H Borylation of Anilines
Functional Group Interconversion Pathways
The creation of the aryl-boron bond on an aniline scaffold can be achieved through several distinct pathways, often involving the strategic conversion of other functional groups. These methods include starting from a pre-existing boronic acid or generating an arylmetal intermediate that is subsequently trapped with a boron electrophile.
Synthesis from 3-Aminophenylboronic Acid Precursors
The most direct method to synthesize this compound involves the esterification of its corresponding boronic acid, 3-aminophenylboronic acid. This process is a condensation reaction where the boronic acid is reacted with a suitable 1,3-diol, in this case, 1,3-propanediol (B51772). The reaction involves the formation of reversible boronate ester bonds. researchgate.net This equilibrium-driven process is typically facilitated by the removal of water, which shifts the equilibrium towards the desired cyclic ester product.
The reaction is generally performed under mild conditions. The boronic acid and the diol are dissolved in a solvent that allows for azeotropic removal of water, such as toluene (B28343) or acetonitrile (B52724). The formation of the B-O bonds in the boronate ester is a dynamic process influenced by factors like pH and the presence of water. researchgate.net
Table 1: Representative Condensation Reaction
| Starting Material | Reagent | Product | Key Transformation |
| 3-Aminophenylboronic Acid | 1,3-Propanediol | This compound | Esterification |
This pathway is advantageous due to its simplicity and high atom economy, provided the 3-aminophenylboronic acid precursor is readily available.
Electrophilic Trapping of Arylmetal Intermediates
An alternative strategy involves the formation of a carbon-boron bond by trapping a nucleophilic arylmetal species with an electrophilic boron reagent. This method is highly versatile and allows for the synthesis of organoboron compounds from aryl halides or via direct metalation. The general sequence involves generating an aryllithium or arylmagnesium (Grignard) reagent from a protected aniline derivative, which is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate.
The initial arylmetal intermediate is highly reactive and readily attacks the electrophilic boron atom of the borate ester. The resulting boronate complex is then hydrolyzed under aqueous acidic conditions to yield the desired arylboronic acid, which can subsequently be esterified as described previously. The use of silyl (B83357) enol ethers, which are more nucleophilic than ketones, represents a strategic C-C bond-forming process that has found widespread application in organic synthesis, including in conjunction with electrophilic arylating agents. mdpi.com
Utility of Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful and widely used method for the regioselective generation of arylmetal intermediates. ias.ac.in This reaction is particularly useful for preparing aryllithium compounds that may not be accessible through direct deprotonation. ias.ac.inwikipedia.org In the context of synthesizing this compound, a common precursor would be a protected 3-bromoaniline or 3-iodoaniline.
The reaction involves treating the aryl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The lithium-halogen exchange is a kinetically controlled process and is generally very fast, often proceeding more rapidly than competing side reactions. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org
The resulting 3-lithioaniline derivative is then quenched in situ with a boron electrophile, most commonly a trialkyl borate. Subsequent workup with acid furnishes the 3-aminophenylboronic acid, which is then converted to the 1,3,2-dioxaborinane ester.
Table 2: Synthesis via Lithium-Halogen Exchange
| Step | Reactants | Reagent | Intermediate/Product |
| 1. Protection | 3-Bromoaniline | e.g., Boc anhydride | N-Boc-3-bromoaniline |
| 2. Li-Halogen Exchange | N-Boc-3-bromoaniline | n-BuLi or t-BuLi | N-Boc-3-lithioaniline |
| 3. Borylation | N-Boc-3-lithioaniline | Triisopropyl borate | Boronate complex |
| 4. Hydrolysis/Deprotection | Boronate complex | Aqueous acid | 3-Aminophenylboronic Acid |
| 5. Esterification | 3-Aminophenylboronic Acid | 1,3-Propanediol | This compound |
Formation of the 1,3,2-Dioxaborinane Ester Moiety
The final step in many synthetic sequences, or a direct conversion from the boronic acid, is the formation of the protective and stabilizing 1,3,2-dioxaborinane ring. This cyclic ester moiety is often preferred over the free boronic acid due to its enhanced stability, ease of handling, and favorable properties in subsequent cross-coupling reactions.
Condensation Reactions with 1,3-Diols
The formation of the 1,3,2-dioxaborinane ring is achieved through the condensation of a phenylboronic acid with a 1,3-diol. nih.gov While 1,3-propanediol is used for the title compound, other 1,3-diols can be employed to generate related cyclic esters. This reaction is a reversible equilibrium. researchgate.net To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
The choice of diol can influence the stability and reactivity of the resulting boronate ester. Six-membered dioxaborinane rings, derived from 1,3-diols, are generally more stable towards hydrolysis compared to five-membered dioxaborolane rings derived from 1,2-diols. rsc.org
Generation of Cyclic Organoboron Species
The generation of cyclic organoboron species like this compound serves several important functions. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides (boroxines) or undergo protodeboronation under certain conditions. Conversion to a stable cyclic ester, such as the 1,3,2-dioxaborinane, protects the boronic acid functionality.
These cyclic esters are typically crystalline solids that are easier to purify by recrystallization than the often-amorphous boronic acids. The formation of these stable cyclic derivatives is a key strategy for the long-term storage and handling of organoboron compounds. hokudai.ac.jp The unique ability of boronic acids to form these stable esters with diols is widely utilized in materials science and for applications like sensors and drug delivery. researchgate.netnih.gov
Scalable Synthetic Approaches in Academic Research
The development of scalable synthetic routes for organoboron compounds, including this compound, is crucial for their application in industrial and large-scale academic settings. Research in this area focuses on creating processes that are not only high-yielding and pure but also economically viable and safe for large-quantity production. While direct academic literature on the multi-kilogram scale synthesis of this compound is specific, scalable approaches to its immediate precursor, 3-aminophenylboronic acid, and the subsequent esterification are well-documented.
A notable scalable synthesis of 3-aminophenylboronic acid has been reported, demonstrating the feasibility of producing this key intermediate in large quantities. One such method involves a multi-step process beginning with the protection of 3-bromoaniline. This is followed by a metal-halogen exchange at low temperatures and subsequent reaction with a boron electrophile, such as triisopropyl borate. The final deprotection step then yields 3-aminophenylboronic acid. A patented process, for instance, details a synthesis on a hundred-kilogram scale. google.com In this large-scale adaptation, 3-bromoaniline is first condensed with benzophenone (B1666685) to protect the amino group. The protected intermediate then undergoes a reaction with triisopropyl borate mediated by butyllithium (B86547) at very low temperatures. Subsequent workup and hydrolysis provide 3-aminophenylboronic acid, with a reported two-step yield of 57%. google.com
The final step in the synthesis of the target compound is the esterification of 3-aminophenylboronic acid with 1,3-propanediol. This transformation is a common and generally high-yielding reaction in organoboron chemistry. Academic literature provides numerous examples of the formation of dioxaborinane or dioxaborolane rings from boronic acids and diols. For the closely related pinacol ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a straightforward procedure involves reacting 3-aminophenylboronic acid with pinacol. researchgate.net This type of reaction is typically carried out in a suitable solvent, and the product can often be isolated by crystallization after removal of the solvent. researchgate.net The general applicability of this method suggests a similar, efficient conversion for the synthesis of this compound on a large scale.
The table below outlines a representative scalable synthetic approach to a related aminophenylboronic acid ester, highlighting the key transformations and conditions that are applicable to the synthesis of this compound.
Table 1: Scalable Synthesis of 3-Aminophenylboronic Acid Pinacol Ester
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 3-Bromoaniline, Benzophenone | p-Toluenesulfonic acid | N-(3-bromophenyl)diphenylmethanimine | High | google.com |
| 2 | N-(3-bromophenyl)diphenylmethanimine | n-Butyllithium, Triisopropyl borate, -78°C | 3-Aminophenylboronic acid | 57% (2 steps) | google.com |
The data indicates that the synthesis of the core 3-aminophenylboronic acid structure is achievable on a significant scale. The subsequent esterification to form various dioxaboron esters, including the 1,3,2-dioxaborinane derivative, is a well-established and efficient process in academic research, paving the way for its large-scale availability.
Carbon-Carbon Bond Forming Reactions
The creation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. This compound derivatives are valuable reagents in this context, primarily through their participation in palladium- and nickel-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. nih.govlibretexts.org It typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium or nickel catalyst and a base. libretexts.org The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and stability of the organoboron reagents. nih.gov
Two primary pathways for transmetalation have been proposed:
The Boronate Pathway: In this pathway, the boronic ester or acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species. This activated boronate then transfers its organic group to the palladium(II) complex. chembites.orgdntb.gov.ua
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex. This palladium-hydroxide species is then proposed to react with the neutral boronic acid or ester. chembites.org
Recent studies have provided significant insights into these pathways. For instance, research by Hartwig and Carrow demonstrated that for boronic acids, the reaction of a palladium(II) hydroxide complex with the boronic acid is significantly faster than the reaction of a palladium(II) halide complex with a pre-formed boronate. chembites.org This suggests that the oxo-palladium pathway is the dominant route under many conditions. chembites.org However, the dominant transmetalation pathway can be influenced by the specific reaction conditions, including the nature of the base, solvent, and the presence of additives like phase-transfer catalysts. dntb.gov.uauib.no For boronic esters, it has been shown that they can undergo transmetalation directly without prior hydrolysis, and the rate of this transfer is highly dependent on the structure of the ester. acs.orgnih.gov
Table 1: Key Mechanistic Steps in Suzuki-Miyaura Cross-Coupling
| Step | Description | Key Intermediates |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a palladium(II) complex. | R¹-Pd(II)-X |
| Transmetalation | The organic group (R²) is transferred from the boronic ester to the palladium(II) center, displacing the halide. This step is base-mediated. | [R²-B(OR)₃]⁻ or R¹-Pd(II)-OH |
| Reductive Elimination | The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst. | R¹-R² |
Boronic esters, including this compound, are widely employed as coupling partners in Suzuki-Miyaura reactions. nih.gov They offer several advantages over their corresponding boronic acids, such as enhanced stability and, in some cases, different reactivity profiles. nih.gov The dioxaborinane ring in this compound provides good stability to the compound. researchgate.net
The reactivity of boronic esters in the transmetalation step is influenced by two key factors: the ability to create an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. acs.orgnih.gov The electronic properties of the oxygen atoms in the boronic ester play a crucial role in this regard. acs.orgnih.gov While boronic esters are generally more stable than boronic acids, the active transmetalating species is not always the intact ester. nih.gov The reaction conditions, particularly the presence of base and water, can lead to complex equilibria in solution, potentially forming various boronate species that may be the actual reactive intermediates. strath.ac.uk
The use of specific boronic esters can lead to significant rate enhancements in the Suzuki-Miyaura coupling. acs.orgnih.gov This has been leveraged to develop highly efficient coupling reactions, including those involving challenging substrates. nih.govnih.gov
Table 2: Comparison of Boronic Acids and Boronic Esters in Suzuki-Miyaura Coupling
| Feature | Boronic Acids | Boronic Esters (e.g., this compound) |
| Stability | Generally less stable, prone to protodeboronation and trimerization (formation of boroxines). nih.gov | Generally more stable and easier to handle and purify. nih.gov |
| Reactivity | Can be highly reactive, but reactivity can be substrate-dependent. | Reactivity can be tuned by the diol used to form the ester. acs.org |
| Solubility | Variable solubility in organic solvents. | Generally have good solubility in common organic solvents. |
| Purification | Can be challenging to purify due to their polar nature and tendency to form boroxines. | Often crystalline solids, facilitating purification by recrystallization. |
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the catalytic system, which includes the metal center (palladium or nickel), the ligands, the base, and the solvent. researchgate.netresearchgate.net Optimization of these parameters is crucial for achieving high yields and selectivity, especially with challenging substrates. researchgate.netresearchgate.net
Palladium Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. nih.gov The choice of ligand is critical to the success of the coupling. Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to significantly enhance the rates of both oxidative addition and reductive elimination, expanding the scope of the reaction to include less reactive aryl chlorides and sterically hindered substrates. nih.gov The optimization process often involves screening a variety of ligands, bases, and solvents to find the ideal conditions for a specific transformation. researchgate.netresearchgate.net
Nickel Catalysts: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for certain Suzuki-Miyaura cross-coupling reactions. researchgate.net Nickel catalysts can exhibit different reactivity and selectivity compared to their palladium counterparts. strath.ac.uk For instance, nickel can interact more strongly with various functional groups, which can be exploited to achieve selectivity in competitive coupling reactions. strath.ac.uk However, the off-cycle chemistry of nickel can be more complex than that of palladium, with a greater diversity of potential deactivating species. acs.org Understanding these off-cycle pathways is key to designing more robust and active nickel catalysts. acs.org
The optimization of both palladium and nickel systems often involves a careful balance of factors to maximize the rate of the desired catalytic cycle while minimizing catalyst deactivation pathways. acs.org
While the Suzuki-Miyaura reaction is the most prominent, the boronic ester functionality of compounds like this compound allows for their participation in other important coupling reactions.
The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. nih.govwikipedia.org It provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov The CLE reaction typically involves the coupling of an aryl boronic acid or ester with an amine or alcohol. wikipedia.org
The reaction can often be performed under mild conditions, at room temperature and open to the air. wikipedia.org However, the coupling of aryl boronic esters with certain nucleophiles, particularly aryl amines, can be challenging and may result in low yields. nih.gov Recent research has focused on developing more effective reaction conditions to overcome these limitations. For example, the use of a mixed solvent system of acetonitrile and ethanol (B145695) has been shown to improve the efficiency of the CLE amination of aryl boronic pinacol esters with aryl amines. nih.govstrath.ac.uk The mechanism is thought to involve the formation of a copper(III)-aryl-amide or -alkoxide intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.org Visible light has also been shown to promote the copper-catalyzed aerobic oxidative coupling between aryl boronic acids and aniline derivatives. nih.gov
Table 3: Key Features of Chan-Lam-Evans Coupling
| Feature | Description |
| Catalyst | Typically a copper(II) salt, such as copper(II) acetate. nih.gov |
| Reactants | An aryl boronic acid or ester and an amine, alcohol, or other N-H or O-H containing compound. wikipedia.org |
| Bond Formed | Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O). nih.gov |
| Conditions | Often mild, can be run at room temperature and open to air. wikipedia.org |
| Advantages | Complements palladium-catalyzed methods, often uses a less expensive catalyst. nih.gov |
| Challenges | Can have limitations with certain substrate combinations, such as aryl boronic esters and aryl amines. nih.gov |
Other Boron-Mediated Coupling Reactions
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. synarchive.comwikipedia.org This reaction is particularly noteworthy for its mild, neutral, and base-free conditions, which allows for the coupling of highly functionalized and base-sensitive substrates. organic-chemistry.orgthieme-connect.com The reaction typically employs a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a stoichiometric co-catalyst. synarchive.comwikiwand.com
The mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, which facilitates the oxidative addition of the palladium(0) catalyst to the C-S bond. thieme-connect.comnih.gov This is followed by transmetalation of the organic group from the boronic acid to the palladium center and subsequent reductive elimination to afford the ketone product and regenerate the palladium(0) catalyst. thieme-connect.com The copper carboxylate is believed to play a dual role by not only activating the thioester but also facilitating the transmetalation step. thieme-connect.com
While direct examples involving this compound are not prevalent in the reviewed literature, the reaction's broad substrate scope suggests its applicability. nih.govresearchgate.net The presence of the aniline moiety might require careful optimization of reaction conditions to avoid potential side reactions, such as coordination to the palladium catalyst. The electronic nature of the boronic acid is a critical factor, with electron-activated systems generally providing better yields. nih.gov The use of boronic esters, such as the 1,3,2-dioxaborinane derivative, is compatible with this methodology, often requiring hydrolysis to the free boronic acid in situ for efficient coupling. researchgate.net
Table 1: Key Features of the Liebeskind-Srogl Coupling
| Feature | Description |
| Reactants | Thioester and Boronic Acid/Ester |
| Catalyst System | Pd(0) catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., TFP) |
| Co-catalyst | Stoichiometric Copper(I) carboxylate (e.g., CuTC) |
| Conditions | Mild, neutral, anaerobic |
| Key Advantage | Tolerates base-sensitive functional groups |
Petasis Reaction
The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that involves an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgyoutube.com This reaction is prized for its operational simplicity, often proceeding at room temperature without the need for anhydrous or inert conditions, and its ability to generate molecular complexity in a single step. wikipedia.orgorganic-chemistry.org
The reaction mechanism is believed to initiate with the condensation of the amine and the carbonyl component to form an iminium ion. researchgate.netmdpi.com The boronic acid then reacts with this electrophilic iminium species. A key feature, particularly with substrates containing a hydroxyl group adjacent to the imine, is the formation of a tetrahedral boronate "ate" complex, which facilitates the intramolecular transfer of the organic group from the boron to the iminium carbon. researchgate.netmdpi.com This transfer is generally irreversible, which contributes to the high efficiency of the reaction. organic-chemistry.org
Anilines, including those with various substituents, are effective amine components in the Petasis reaction. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide range of boronic acids, including aryl, vinyl, and certain alkyl boronic acids. wikipedia.orgnih.gov The use of this compound in a Petasis reaction would lead to the formation of a new C-C bond at the boron-bearing carbon, resulting in a more complex aniline derivative. The reaction's scope has been expanded to include asymmetric variations, employing chiral amines, aldehydes, or catalysts to achieve high levels of stereocontrol. wikipedia.orgmdpi.com
Table 2: Components and Products of the Petasis Reaction
| Amine Component | Carbonyl Component | Boronic Acid Component | Product |
| Primary or Secondary Amine (including anilines) | Aldehyde or Ketone | Aryl- or Vinyl-boronic acid | Substituted Amine |
| Hydrazine | Aldehyde | Arylboronic acid | Substituted Hydrazine |
| Amine | Glyoxylic acid | Arylboronic acid | α-Amino acid |
C-H Functionalization of the Aniline Moiety
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of organic molecules. researchgate.net For aniline derivatives, C-H functionalization offers a direct route to introduce various substituents onto the aromatic ring, bypassing traditional multi-step synthetic sequences.
Regioselective Functionalization of the Aromatic Ring (ortho, meta, para)
The inherent directing ability of the amino group in aniline typically favors electrophilic substitution at the ortho and para positions. However, achieving regioselective C-H functionalization at a specific position (ortho, meta, or para) often requires specialized catalytic systems and directing groups. researchgate.netresearchgate.net
Ortho-Functionalization: The development of palladium catalysts with cooperating ligands has enabled the direct ortho-arylation of unprotected anilines. uva.esnih.gov These systems can overcome the competing N-arylation (Buchwald-Hartwig amination) by favoring the C-H activation pathway. uva.es
Meta-Functionalization: The meta position of aniline is the least reactive and its selective functionalization is challenging. nih.gov Recent advances have demonstrated that cooperative catalysis involving palladium, a specific S,O-ligand, and a norbornene mediator can achieve meta-C-H arylation of aniline derivatives. nih.gov Microwave-assisted palladium-catalyzed meta-C-H olefination has also been reported using a nitrile-based directing group. rsc.org
Para-Functionalization: Highly para-selective C-H olefination of aniline derivatives has been accomplished using a palladium catalyst in conjunction with an S,O-ligand. acs.org This method is effective for a broad range of anilines, including primary, secondary, and tertiary derivatives. acs.org
Directed C-H Activation Mechanisms via Amine Directing Groups
To control the regioselectivity of C-H functionalization, a common strategy is the use of a directing group attached to the nitrogen atom of the aniline. nih.gov This directing group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its activation.
A variety of directing groups have been developed for the C-H functionalization of anilines and other amines. rsc.org For instance, a pyrimidine (B1678525) directing group has been used in the Rh(III)-catalyzed C-H amidation of aniline derivatives to produce 1,2-diaminobenzenes. acs.org The N-methoxy amide group has proven to be a versatile directing group for various palladium-catalyzed C-H functionalizations, including amidation and alkoxylation. nih.gov
Lewis Acidity and Complexation Chemistry
The boron atom in boronic acids and their esters is Lewis acidic, meaning it can accept a pair of electrons. researchgate.net This property is central to their ability to interact with Lewis bases and is fundamental to their application in sensors and dynamic materials.
Reversible Ester Formation with Polyols and Diols
Boronic acids, including their cyclic esters like this compound, can undergo reversible covalent bonding with diols and polyols to form more stable cyclic boronate esters. acs.orgresearchgate.net This reaction is typically favorable with 1,2- and 1,3-diols, leading to the formation of five- or six-membered rings, respectively. acs.orgresearchgate.net
The equilibrium of this esterification is sensitive to several factors, including the pH of the solution, the structure and pKa of both the boronic acid and the diol, and the dihedral angle of the diol's hydroxyl groups. nih.govnih.gov The formation of the boronate ester generally enhances the acidity of the boron center. acs.org This reversible nature is the cornerstone of boronic acid-based glucose sensors, where the binding of glucose (a polyol) alters the electronic or optical properties of the system. nih.govmpg.de The stability of the formed boronate esters allows for the construction of dynamic covalent systems and supramolecular architectures that can respond to external stimuli such as pH changes. acs.orgmpg.de
The interaction kinetics between phenylboronic acid and various diols have been studied, revealing that both the forward (esterification) and reverse (hydrolysis) rates can be influenced by structural features and additives. nih.gov For instance, proximal amide groups and certain buffer anions can act as internal and external catalysts, respectively, accelerating the bond exchange. nih.gov
Further Transformations of the Aniline Functionality
The aniline group is a cornerstone of synthetic chemistry, and its presence in this compound opens a gateway to numerous derivatives. Modern catalytic methods and classic transformations alike can be applied to modify the -NH2 group, leading to a vast array of structures with tailored properties, while preserving the valuable boronic ester functionality for subsequent cross-coupling reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of amines. bohrium.comkaust.edu.sa This methodology typically involves the single-electron oxidation of the amine by an excited-state photocatalyst to generate a highly reactive amine radical cation. nih.govnih.gov For aniline derivatives, this intermediate can undergo various transformations, including C-H functionalization or coupling reactions.
While specific studies on the photoredox catalysis of this compound are not extensively detailed in the literature, the general principles are well-established for anilines and related compounds. nih.gov The process generally follows an oxidative quenching cycle where the photocatalyst, upon absorbing light, becomes a potent oxidant capable of abstracting an electron from the aniline nitrogen. The resulting radical cation can then be trapped by a nucleophile or participate in radical-radical cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions, representing a sustainable alternative to traditional methods. kaust.edu.sa The presence of the boronic ester is generally compatible with these conditions, allowing for the synthesis of bifunctional molecules that can be further elaborated through reactions at the boron center.
The nucleophilic nitrogen of the aniline group is readily derivatized through acylation and alkylation, providing access to amides and secondary or tertiary amines, respectively. These transformations are fundamental in organic synthesis for altering the electronic properties of the aromatic ring, introducing protecting groups, or building more complex molecular architectures.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides proceeds efficiently to form the corresponding N-aryl amides. This reaction typically occurs in the presence of a base to neutralize the acid byproduct. A specific example involves the reaction of the related 3-aminophenylboronic acid with acryloyl chloride to produce an activated monomer, N-(3-boronophenyl)acrylamide, which can be incorporated into polymers. researchgate.net This demonstrates the amine's capacity to act as a nucleophile without compromising the boronic acid functionality.
| Reactant 1 | Reactant 2 | Product |
| 3-Aminophenylboronic acid hemisulfate | Acryloyl chloride | N-(3-boronophenyl)acrylamide |
Table 1: Example of N-Acylation of a 3-Aminophenylboronic Acid Derivative. researchgate.net
Alkylation: The N-alkylation of anilines can be more challenging to control than acylation, as overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts is common. However, selective mono-N-alkylation can be achieved using appropriate reagents and conditions. organic-chemistry.org For aminoboronic acid derivatives, copper-catalyzed N-alkylation has been demonstrated as a modular and effective method. For instance, carbamates derived from aminoboronic acids can be coupled with racemic α-chloroboronate esters in an enantioselective fashion, showcasing a sophisticated approach to N-alkylation that generates chiral amine products. acs.orgnih.gov Such strategies allow for the controlled introduction of alkyl groups onto the aniline nitrogen of boronic acid-containing compounds.
The primary aromatic amine of this compound is a precursor to diazonium salts, which are highly versatile synthetic intermediates. Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. unb.ca This process is known as diazotization.
The resulting diazonium salt, 3-(1,3,2-dioxaborinan-2-yl)benzenediazonium chloride, is a weak electrophile that can react with electron-rich aromatic compounds in a reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast class of brightly colored compounds known as azo dyes. wikipedia.org The coupling partner is typically a phenol (B47542) or another aniline, which possesses a strongly activating group that facilitates the electrophilic attack of the diazonium ion. organic-chemistry.org The substitution usually occurs at the para position of the coupling partner. wikipedia.org
| Diazonium Component Precursor | Coupling Component | Product Type |
| This compound | Phenol | Hydroxy-substituted Azo Compound |
| This compound | Aniline | Amino-substituted Azo Compound |
| This compound | N,N-Dimethylaniline | Dimethylamino-substituted Azo Compound |
| This compound | β-Naphthol | Naphthol-derived Azo Compound |
Table 2: Potential Azo Coupling Reactions Involving Diazotized this compound.
This reactivity allows for the integration of the boronic ester functionality into complex dye structures, potentially creating sensors or materials where the properties of the azo dye can be modulated by the binding of diols to the boron center.
Iv. Catalytic Roles of Boronic Acid and Boronate Ester Derivatives
Organoboron-Mediated Catalysis
The catalytic prowess of organoboron compounds is centered on their ability to mediate reactions through different modes of activation. This typically involves the reversible interaction of the boron center with electron-rich atoms, most commonly oxygen or nitrogen, in the substrate molecule.
Organoboron compounds are quintessential Lewis acids, a property that underpins their most common catalytic applications. nih.gov The empty p-orbital on the boron atom readily accepts a lone pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. tandfonline.combohrium.com This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. This mode of catalysis is central to a variety of transformations, including additions, cycloadditions, acylations, and alkylations. acs.orgnih.gov
The strength of the Lewis acidity can be precisely modulated by altering the substituents attached to the boron atom. acs.org Electron-withdrawing groups enhance the electrophilicity and thus the Lewis acidity of the boron center, leading to more potent catalysts. acs.org For example, highly fluorinated arylboranes like tris(pentafluorophenyl)borane (B72294) are exceptionally strong Lewis acids, comparable in strength to boron trifluoride (BF₃). acs.org This tunability allows for the optimization of catalysts for specific reactions, such as the Lewis acid-promoted addition of boronic esters to N-acyliminium ions, a key step in the synthesis of functionalized piperidines and pyrrolidines. researchgate.net
Table 1: Examples of Reactions Facilitated by Organoboron Lewis Acid Catalysis
| Reaction Class | Substrate Activated | Catalyst Type | Reference |
|---|---|---|---|
| Carbonyl Addition | Aldehydes, Ketones | Boronic Acids | acs.org |
| Cycloaddition | Dienes, Dienophiles | Boronic Acids | acs.org |
| Acylation | Alcohols, Amines | Boronic Acids | nih.gov |
| Alkylation | Alcohols | Boronic Acids | nih.gov |
| C-C Bond Formation | N-acyliminium ions | Boronic Esters | researchgate.net |
While their function as Lewis acids is predominant, organoboron compounds can also operate as Brønsted acid catalysts, albeit often through an indirect mechanism. nih.gov Instances of direct Brønsted acidity from the hydroxyl groups of boronic acids are rare and have not found significant application in catalysis. nih.gov
More commonly, organoborons act as "Lewis acid-assisted Brønsted acids." nih.gov In this role, the boron compound coordinates to a molecule containing a hydroxyl group, such as water or an alcohol. This coordination polarizes the O-H bond, increasing its acidity and effectively turning the complex into a stronger Brønsted acid. A notable example involves the in situ formation of a potent Brønsted acid from the complexation of a boronic acid with oxalic acid. This system has been shown to catalyze the dehydration of alcohols to form ethers. nih.gov
Applications in Asymmetric Catalysis
A significant area where organoboron catalysis has made a profound impact is in asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule. This is often achieved through the design of chiral catalysts that can control the stereochemical outcome of a reaction.
Chiral oxazaborolidines are a prominent class of organoboron catalysts renowned for their effectiveness in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov The most famous example is the Corey-Bakshi-Shibata (CBS) catalyst. santiago-lab.com
These catalysts are synthesized from chiral β-amino alcohols, such as (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, which is derived from the amino acid proline, and a boron source like methylboronic acid or borane-dimethylsulfide complex. nih.govwikipedia.org The catalytic cycle involves the coordination of a borane (B79455) (BH₃) molecule to the nitrogen atom of the oxazaborolidine ring. nih.gov This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. nih.gov The steric environment created by the chiral framework of the catalyst directs the hydride delivery from the coordinated borane to one face of the ketone, resulting in the formation of the alcohol product with high enantioselectivity. santiago-lab.com
Table 2: Key Components in CBS Catalyst System
| Component | Role | Example | Reference |
|---|---|---|---|
| Chiral Precursor | Provides the chiral scaffold | (S)-α,α-diphenyl-2-pyrrolidinemethanol | nih.gov |
| Boron Source | Forms the oxazaborolidine ring | Methylboronic acid, Borane (BH₃) | nih.govwikipedia.org |
| Reducing Agent | Provides the hydride | Borane-dimethylsulfide (BH₃-SMe₂) | wikipedia.org |
| Substrate | Undergoes asymmetric reduction | Prochiral Ketones | santiago-lab.com |
Specific Reaction Classes Facilitated by Organoboron Compounds
The unique reactivity of organoboron compounds, particularly their reversible covalent interactions with hydroxyl groups, enables highly specific and selective transformations that are challenging to achieve with other methods. acs.org
The selective functionalization of one hydroxyl group among many in polyol systems, such as carbohydrates and diols, is a persistent challenge in organic synthesis. scholaris.cascholaris.ca Organoboron compounds, especially borinic acids (R₂BOH) and boronic acids, provide an elegant solution by acting as regioselective catalysts. acs.orgscholaris.ca
The catalytic cycle involves the rapid and reversible formation of a cyclic boronate ester between the boron catalyst and two adjacent hydroxyl groups (a diol) within the polyol substrate. acs.org This temporary protection and activation scheme allows for the differentiation of hydroxyl groups based on their relative positions and stereochemistry. For example, 2-aminoethyl diphenylborinate has been used as a catalyst to direct the selective acylation of the equatorial hydroxyl group in carbohydrate derivatives containing a cis-diol motif. scholaris.ca The catalyst binds to the diol, activating one hydroxyl group for reaction with an acylating agent. scholaris.ca Once the functionalization is complete, the product is released, and the boron catalyst is regenerated to participate in another cycle. This strategy avoids the lengthy and often inefficient protection-deprotection sequences traditionally required for such transformations. scholaris.canih.gov More advanced catalysts, such as heteraborinine-derived borinic acids, have been developed to exhibit enhanced stability and catalytic activity at very low catalyst loadings. utoronto.ca
Catalysis of Epoxide Opening Reactions
Boronic acids and their derivatives have emerged as effective catalysts for the regioselective ring-opening of epoxides, a crucial transformation in the synthesis of valuable building blocks like amino alcohols and diols. These catalysts operate through a mechanism that often involves the formation of a temporary boronate or borinate ester with a hydroxyl group present in the epoxide substrate. This intermediate then facilitates the nucleophilic attack on the epoxide ring.
A notable application is the C-3 selective aminolysis of 3,4-epoxy alcohols, a reaction catalyzed by commercially available boronic acids. acs.org The directing effect of the hydroxyl group is key to the high regioselectivity observed. acs.org The proposed mechanism involves the reaction of the 3,4-epoxy alcohol with the boronic acid catalyst to form a boronate or borinate ester. This intermediate acts as a Lewis acid, activating the amine nucleophile within a chair-like six-membered ring transition state, which directs the nucleophilic attack to the proximal C-3 position. acs.org This method has been successfully applied to a range of aromatic amines and diverse 3,4-epoxy alcohols, including challenging terminal and aromatic epoxides, yielding amino alcohols in good to high yields with complete regioselectivity in most cases. acs.org
Diarylborinic acids (Ar₂BOH) have also been shown to catalyze the C3-selective ring opening of 3,4-epoxy alcohols with various nucleophiles, including aniline (B41778), dialkylamines, and arenethiols. acs.org The regiochemical outcome is consistent with a catalytic tethering mechanism, where the borinic acid interacts with both the epoxide and the nucleophile. acs.orgscholaris.ca This induced intramolecularity leads to a significant rate acceleration, which can overcome steric biases that would typically favor C4-selective opening of substituted epoxy alcohols. acs.org The catalytic tethering mechanism is believed to be responsible for both the enhanced reaction rate and the high degree of regiocontrol. scholaris.ca
Theoretical studies have provided further insight into the catalytic role of boronic acids in epoxide ring-opening. These studies suggest that the presence of a boronic acid catalyst, in conjunction with a pyridinic base, significantly decreases the activation energy of the epoxide ring-opening process from approximately 60 kcal/mol to around 20 kcal/mol. researchgate.netfigshare.com Electron-withdrawing substituents on the phenylboronic acid can further decrease the activation energy by increasing the acidity of the boronic acid group. researchgate.netfigshare.com
Furthermore, copper-catalyzed borylative ring-opening of epoxides with diboron (B99234) reagents provides a direct route to β-hydroxyl boronic esters. rsc.org This reaction involves the cleavage of a C(sp³)–O bond in terminal epoxides and is compatible with a wide range of functional groups. rsc.org
The table below summarizes the regioselectivity of boronic and borinic acid-catalyzed aminolysis of a 3,4-epoxy alcohol.
| Entry | Catalyst | Yield (%) | C3:C4 Ratio |
| 1 | Diarylborinic acid | 80 | >19:1 |
| 2 | None | 67 | 1.8:1 |
| 3 | La(OTf)₃ | >95 | 2.1:1 |
| 4 | Cu(OTf)₂ | >95 | 2.2:1 |
| 5 | Arylboronic acid | 65 | >19:1 |
| Data sourced from a study on borinic acid-catalyzed ring-opening of epoxy alcohols. scholaris.ca |
Acceleration of Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for generating molecular complexity. chemrxiv.org Boronic acids and their derivatives have been identified as effective catalysts for accelerating these reactions. nih.gov
Phenylboronic acid, for instance, has been reported to be an effective catalyst for the Biginelli and Hantzsch reactions. nih.gov The catalytic activity of boronic acids in these transformations is attributed to their ability to act as Lewis acids, activating the carbonyl components and facilitating the key bond-forming steps.
Even simple boric acid has demonstrated catalytic activity in several multicomponent reactions. nih.gov In the three-component Ugi reaction, boric acid in water was found to accelerate the reaction more efficiently than some transition metal salts, leading to high yields of α-arylamino-2-phenylacetamide derivatives under mild conditions. nih.gov Water was noted to be essential for this catalytic activity. nih.gov Similarly, boric acid supported on silica (B1680970) has been used to promote three-component Mannich reactions in an ionic liquid, yielding a variety of β-amino carbonyl compounds. nih.gov
More complex boronic acid derivatives have also been employed in MCRs. For example, unprotected phenylboronic acids have been successfully used in isocyanide-based multicomponent reactions (IMCRs) to synthesize drug-like scaffolds. nih.gov Interestingly, formyl-substituted boronic acids were found to react well, particularly in the GBB (Groebke-Blackburn-Bienaymé) reaction. nih.gov
In the realm of photoredox catalysis, boronic acids and their pinacol (B44631) esters have been utilized as radical precursors in a four-component aminoalkylation of styrene (B11656) derivatives. chemrxiv.org This method allows for the synthesis of complex secondary amines in moderate to high yields under mild conditions. chemrxiv.org A novel aspect of this protocol is the activation of alkyl boronic acid derivatives by imines, which play a dual role as both a substrate and a Lewis base activator. chemrxiv.org
The development of bis-boronic acids for specific applications, such as the detection of sialic acid, has also been achieved through highly efficient Ugi four-component reactions (Ugi-4CR). rsc.org This highlights the utility of MCRs in creating functional molecules based on boronic acid scaffolds.
The table below provides examples of multicomponent reactions catalyzed or promoted by boronic acid derivatives.
| Multicomponent Reaction | Boron-based Catalyst/Reagent | Key Features |
| Biginelli Reaction | Phenylboronic Acid | Effective catalysis of dihydropyrimidinone synthesis. nih.gov |
| Hantzsch Reaction | Phenylboronic Acid | Catalyzes the synthesis of dihydropyridines. nih.gov |
| Ugi Reaction | Boric Acid | More efficient than some transition metal salts in water. nih.gov |
| Mannich Reaction | Boric Acid on Silica | Promotes the formation of β-amino carbonyl compounds. nih.gov |
| Isocyanide-Based MCRs | Unprotected Phenylboronic Acids | Synthesis of drug-like scaffolds. nih.gov |
| Photoredox 4-Component Reaction | Boronic Acids/Pinacol Esters | Act as alkyl radical precursors for amine synthesis. chemrxiv.org |
| Ugi-4CR | --- | Synthesis of bis-boronic acids for saccharide sensing. rsc.org |
V. Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its versatility and the low toxicity of the boron-containing reagents. nih.gov Despite its widespread use, the precise mechanism by which the organic group is transferred from boron to the palladium catalyst has been a subject of intense investigation. nih.govacs.org The compound 3-(1,3,2-dioxaborinan-2-yl)aniline, as a boronic ester, partakes in this catalytic cycle, and studies have shed light on the intricate steps involved.
A significant breakthrough in understanding the Suzuki-Miyaura reaction has been the direct observation and characterization of pretransmetalation intermediates. acs.orgillinois.edu These are species formed before the crucial transfer of the aryl group from boron to palladium. acs.org Low-temperature rapid injection NMR spectroscopy has been a key technique in identifying these transient complexes. illinois.edunih.gov
Research has established the existence of intermediates containing Pd-O-B linkages. illinois.edunih.gov Specifically, two main types of intermediates have been identified: a tricoordinate boronic acid complex and tetracoordinate boronate complexes. illinois.edunih.govresearchgate.net These complexes are formed from the reaction of the palladium precursor with the boronic acid or ester. illinois.edu The formation of these pretransmetalation intermediates is a critical step, setting the stage for the subsequent transfer of the organic moiety. acs.org
For boronic esters like this compound, it has been shown that they can form stable pretransmetalation intermediates. illinois.edu For instance, studies with structurally similar ethylene (B1197577) glycol and catechol arylboronate esters revealed that they form Pd-O-B linkages at low temperatures. illinois.edu This finding is crucial as it demonstrates that boronic esters can participate directly in the transmetalation step without necessarily undergoing prior hydrolysis to the corresponding boronic acid. nih.govacs.org The ability to isolate and characterize these intermediates has provided invaluable insights into the mechanistic manifold of the Suzuki-Miyaura reaction. acs.orgnih.govresearchgate.net
Two distinct mechanistic pathways for transmetalation have been proposed based on the nature of these intermediates: one involving a tricoordinate intermediate, which is favored in the presence of excess ligand, and another proceeding through a tetracoordinate intermediate, which is dominant when there is a deficiency of ligand. illinois.eduresearchgate.net
The reactivity of boronic acids versus their corresponding esters, such as this compound, in Suzuki-Miyaura coupling is a topic of significant practical and mechanistic interest. nih.goved.ac.uk Generally, boronic esters are considered more chemically stable than boronic acids. ed.ac.ukrsc.org However, the question of which species is the active transmetalating agent has been a point of discussion. ed.ac.uk
Kinetic studies have revealed that the structure of the boronic ester has a profound impact on the rate of transmetalation. nih.gov It has been observed that certain boronic esters can lead to significant rate enhancements compared to the parent boronic acid. nih.govillinois.edu For example, glycol arylboronate esters have been found to transfer their organic group approximately 25 times faster than the corresponding arylboronic acid. illinois.edu This acceleration is attributed to electronic effects within the boronic ester. nih.gov
The general consensus has often been that boronic acids are more reactive than boronic esters due to the differing electron-withdrawing abilities of the -OH and -OR groups, which affects the nucleophilicity of the boron reagent. ed.ac.ukresearchgate.net However, comprehensive studies have shown a more nuanced picture. nih.gov Two critical factors have been identified that govern the transfer of the organic group from boron to palladium:
The capacity to generate an available coordination site on the palladium atom. nih.govacs.org
The nucleophilic character of the ipso-carbon atom attached to the boron. nih.govacs.org
Both of these factors are ultimately influenced by the electron density of the oxygen atoms in the boronic ester. acs.org Electron-donating groups on the diol backbone of the boronic ester can increase the electron density on the oxygen atoms, which in turn enhances the nucleophilicity of the ipso-carbon and facilitates the transmetalation step. nih.gov Conversely, electron-withdrawing groups can also lead to a rate increase. nih.gov This indicates that a simple comparison of reactivity is insufficient, and the specific electronic and steric properties of the boronic ester must be considered.
The following table summarizes the comparative reactivity of different types of boronic esters as observed in kinetic experiments.
| Boronic Ester Type | Effect on Transmetalation Rate (Compared to Boronic Acid) |
| Hindered Esters (e.g., pinacol) | Less reactive due to incomplete formation of Pd-O-B complexes. nih.gov |
| Electron-Deficient Esters (e.g., catechol) | Increased rate. nih.gov |
| Electron-Rich Esters (e.g., glycol, neopentyl) | Increased rate. nih.gov |
Mechanistic Pathways in C-H Activation
The functionalization of unreactive C-H bonds is a transformative area in organic synthesis, and boronic esters like this compound can play a role in these reactions.
Metal-ligand cooperation (MLC) is a concept where both the metal center and the ligand are actively involved in a bond activation process. researchgate.netnih.gov This is distinct from classical transition metal catalysis where the ligand framework is often a passive spectator. researchgate.net In the context of C-H activation, MLC can facilitate the cleavage of the C-H bond by having the ligand act as a proton acceptor or shuttle. researchgate.nettudelft.nl
While direct studies on this compound in MLC-mediated C-H activation are not prevalent, the principles can be extended from related systems. For instance, pincer complexes, which are often employed in MLC, can be used for the catalytic (de)hydrogenation of various substrates. nih.govtudelft.nl In these systems, the ligand framework can undergo reversible changes, such as aromatization-dearomatization, to facilitate bond activation at the metal center. researchgate.netnih.gov
Boron-containing compounds can also exhibit a form of ligand cooperation. researchgate.net The boron atom, with its empty p-orbital, can change its coordination from trigonal planar to tetrahedral upon interaction with a Lewis base. uea.ac.uk This flexibility is integral to many chemical processes. uea.ac.uk In the context of C-H activation, a substituent on the boron atom could potentially be involved in the bond-breaking and bond-forming steps, analogous to the cooperative role of a ligand in a metal complex. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and understanding the subtle interactions that govern chemical reactivity. rsc.orgrsc.orgosti.govnih.gov In the context of C-H activation involving organoboron compounds, computational studies can provide insights into the nature of non-covalent interactions that influence the catalytic cycle. rsc.orgnih.gov
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and steric repulsion, play a crucial role in the stability of intermediates and transition states. nih.govnih.gov For a molecule like this compound, the amino group can participate in hydrogen bonding, which could influence its interaction with a metal catalyst or other reagents. researchgate.net
DFT calculations can be used to model the transition states of C-H activation steps and determine the associated energy barriers. rsc.orgosti.gov These calculations can help to distinguish between different proposed mechanisms, such as an inner-sphere versus an outer-sphere proton abstraction. rsc.org Furthermore, computational tools can map the electron density to visualize and quantify non-covalent interactions, providing a more complete picture of the chemical environment during a reaction. rsc.orgnih.gov For example, analysis of the electron density and its derivatives can reveal regions of steric repulsion and attractive interactions that are not apparent from the molecular structure alone. nih.gov
The table below outlines the types of non-covalent interactions that can be investigated using computational methods.
| Type of Non-Covalent Interaction | Relevance to Catalysis | Computational Method |
| Hydrogen Bonding | Stabilization of intermediates, directing group effects. | DFT, Quantum Theory of Atoms in Molecules (QTAIM). |
| Van der Waals Interactions | Substrate binding, catalyst stability. | DFT with dispersion corrections (e.g., DFT-D3). |
| Steric Repulsion | Influences substrate accessibility and regioselectivity. | Non-Covalent Interaction (NCI) plots, Sterimol parameters. nih.gov |
| π-stacking | Interactions between aromatic rings in substrates and ligands. | NCI plots, Symmetry-Adapted Perturbation Theory (SAPT). nih.govnih.gov |
Hydrolytic Stability and Degradation Pathways of Boronate Esters
Boronic esters are often used as stable surrogates for the more sensitive boronic acids. ed.ac.ukresearchgate.net However, their stability towards hydrolysis is a critical factor, as premature degradation can impact reaction yields and purification. researchgate.netingentaconnect.com
The hydrolysis of a boronate ester, such as this compound, involves the cleavage of the B-O bonds to yield the corresponding boronic acid and the diol. researchgate.netwikipedia.org This process is often reversible. researchgate.net The rate of hydrolysis is influenced by several factors, including the steric bulk of the diol, the electronic nature of the aryl group, and the pH of the medium. researchgate.netnih.gov
Studies have shown that boronate esters derived from bulkier diols, like pinanediol, tend to be more hydrolytically stable. researchgate.net The stability of various boronic esters can be compared by studying their transesterification with other diols. researchgate.net For example, highly stable boronic esters show little to no exchange with other diols over extended periods. researchgate.net
The degradation of boronic acid derivatives can also proceed through oxidative pathways. nih.gov In some cases, the boronic acid group can be cleaved to give an alcohol. nih.gov This can be a significant degradation pathway, especially in the presence of oxidizing agents. nih.gov
The analysis of boronate esters by techniques like reversed-phase HPLC can be challenging due to on-column hydrolysis. researchgate.netingentaconnect.com The choice of mobile phase and stationary phase can significantly affect the extent of degradation observed during analysis. ingentaconnect.com For instance, the presence of water in the sample diluent can lead to significant hydrolysis prior to injection. ingentaconnect.com
The following table summarizes the factors influencing the hydrolytic stability of boronate esters.
| Factor | Effect on Hydrolytic Stability |
| Steric Bulk of Diol | Increased bulk generally leads to higher stability. researchgate.net |
| pH | Hydrolysis can be catalyzed by both acid and base. nih.govresearchgate.net |
| Presence of Water | Promotes hydrolysis. researchgate.netingentaconnect.com |
| Oxidizing Agents | Can lead to oxidative degradation. nih.gov |
Advanced Computational Chemistry Approaches
Advanced computational chemistry offers a window into the quantum mechanical world of molecules. For this compound, these methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its likely behavior in chemical reactions. These predictive capabilities are invaluable for designing new synthetic routes and understanding reaction mechanisms at a fundamental level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nrct.go.th It is particularly effective for analyzing the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's stability and properties. irjweb.com While direct DFT studies on this compound are not extensively available in the public domain, a wealth of information can be gleaned from studies on analogous compounds, such as 3-aminophenylboronic acid (3-APBA) and other substituted anilines. nrct.go.th
The electronic structure of these molecules is significantly influenced by the interplay between the electron-donating amino group and the electron-withdrawing boronic acid or boronic ester group. DFT calculations allow for the quantification of this interplay through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com
For instance, in related aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-rich nature. Conversely, the LUMO is often distributed over the aryl ring and the boron-containing substituent. The precise energies and distributions are sensitive to the specific substituents on the phenyl ring.
| Compound | Method | Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| p-Aminoaniline | B3LYP | 6-311G(d,p) | -4.3713 | 0.2306 | 4.6019 | nrct.go.th |
| p-Nitroaniline | B3LYP | 6-311G(d,p) | -6.4621 | -2.5714 | 3.8907 | nrct.go.th |
| p-Isopropylaniline | B3LYP | 6-311G(d,p) | -5.2286 | 0.0682 | 5.2968 | nrct.go.th |
This table presents DFT-calculated electronic properties for various aniline derivatives, illustrating the effect of substituents on the frontier orbital energies. The data is indicative of the type of information that would be obtained for this compound.
Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT. NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. uni-muenchen.de This method can quantify the delocalization of electron density, such as the interaction between the nitrogen lone pair of the amino group and the π-system of the benzene (B151609) ring, as well as the electronic influence of the dioxaborinane substituent.
Building upon the electronic structure information from DFT, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. Key indicators of reactivity can be derived from the electronic properties.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an optimal number of electrons from the environment.
| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |
|---|---|---|---|---|
| p-Aminoaniline | 2.3010 | 2.0704 | 0.9323 | nrct.go.th |
| p-Nitroaniline | 1.9454 | 4.5168 | 5.2442 | nrct.go.th |
| p-Isopropylaniline | 2.6484 | 2.5802 | 1.2543 | nrct.go.th |
This interactive table showcases calculated global reactivity descriptors for related aniline compounds. These values help in comparing the expected reactivity of different molecules.
Local Reactivity and Selectivity: To predict where a reaction is most likely to occur on the molecule (regioselectivity), computational chemists often analyze the Molecular Electrostatic Potential (MEP) and Fukui functions .
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nrct.go.th Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the oxygen atoms of the dioxaborinane ring, indicating these as potential sites for interaction with electrophiles. The aromatic ring would exhibit varying potentials, influenced by the competing electronic effects of the substituents.
Fukui functions provide a more quantitative measure of local reactivity by indicating how the electron density at a specific atom changes upon the addition or removal of an electron. This allows for the precise identification of the most nucleophilic and electrophilic sites within the molecule, thereby predicting the regioselectivity of reactions such as electrophilic aromatic substitution or reactions involving the amino or boryl groups.
While specific computational studies on this compound are not prominently documented, the application of these advanced computational approaches to similar molecules demonstrates their profound capability to unravel electronic structure and predict reactivity. Such studies are crucial for the rational design of new materials and synthetic methodologies.
Vi. Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹¹B.
¹H NMR for Proton Environments
The ¹H NMR spectrum of 3-(1,3,2-dioxaborinan-2-yl)aniline is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 1,3,2-dioxaborinane ring. The aromatic protons would likely appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shifts and coupling constants of these protons would be influenced by the electron-donating amino group and the electron-withdrawing boronate ester group. The protons of the 1,3,2-dioxaborinane ring are expected to show characteristic signals for the methylene (B1212753) groups. Specifically, the protons on the carbons adjacent to the oxygen atoms (O-CH₂) would likely resonate downfield compared to the central methylene group (CH₂), due to the deshielding effect of the electronegative oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| NH₂ | Broad singlet | Variable |
| O-CH₂ (dioxaborinane ring) | ~4.0 - 4.5 | Triplet or Multiplet |
| C-CH₂-C (dioxaborinane ring) | ~1.8 - 2.2 | Quintet or Multiplet |
Note: These are predicted values and actual experimental data is not available.
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The aromatic region would display signals for the six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the substituents. The carbon attached to the boron atom (C-B) is expected to be a key signal, though sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbons of the 1,3,2-dioxaborinane ring would also give rise to distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Aromatic C-NH₂ | ~145 - 150 |
| Aromatic C-B | ~130 - 135 (potentially broad) |
| Aromatic CH | ~115 - 130 |
| O-CH₂ (dioxaborinane ring) | ~60 - 65 |
| C-CH₂-C (dioxaborinane ring) | ~25 - 30 |
Note: These are predicted values and actual experimental data is not available.
¹¹B NMR for Boron Chemical Environment
¹¹B NMR spectroscopy is a specific technique for studying the environment of the boron atom. For a tricoordinate boronate ester like this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum. The chemical shift would be characteristic of a boron atom bonded to two oxygen atoms and one carbon atom.
Table 3: Predicted ¹¹B NMR Chemical Shift for this compound
| Boron Environment | Predicted Chemical Shift (ppm) |
| Ar-B(OR)₂ | ~25 - 35 |
Note: This is a predicted value and actual experimental data is not available.
¹⁹F NMR for Monitoring Fluorinated Derivatives
Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR spectroscopy would be an essential tool for their characterization. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum would provide direct information about the location and electronic environment of the fluorine substituents on the aromatic ring. Specific experimental data for such derivatives is not currently available in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which can help confirm the structure. The molecular ion peak ([M]⁺) would correspond to the exact mass of the compound. Fragmentation would likely involve the loss of the dioxaborinane ring or cleavage of the C-B bond.
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₉H₁₂BNO₂ |
| Molecular Weight | 177.01 g/mol |
| Expected [M]⁺ Peak (m/z) | 177 |
Note: These are predicted values and actual experimental data is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and B-O and B-C stretches.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| B-O Stretch | 1300 - 1400 |
| B-C Stretch | 1100 - 1200 |
Note: These are predicted values and actual experimental data is not available.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For boronic esters like this compound, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While the specific crystal structure for this compound is not publicly documented, extensive research has been conducted on the closely related pinacol (B44631) ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. researchgate.netresearchgate.net The crystallographic data from this analog offers significant insights into the expected structural features.
In a single-crystal X-ray study, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline was found to crystallize in the orthorhombic space group. researchgate.net The boron atom exhibits a planar-trigonal coordination geometry, with the C-B bond connecting the phenyl and dioxaborolane rings. researchgate.net The analysis revealed that the boryl substituent influences the geometry of the aniline moiety. The amino group is observed to be less pyramidal compared to unsubstituted aniline, indicating an enhanced electronic interaction between the nitrogen lone pair and the aromatic ring system. researchgate.net This is a critical feature influencing the compound's reactivity as a ligand and as a nucleophile in cross-coupling reactions.
The crystal structure is further stabilized by intermolecular hydrogen bonds. Notably, one of the hydrogen atoms of the amino group forms a strong hydrogen bond with an oxygen atom of a neighboring molecule, while the other engages in a weaker N-H···π interaction with the benzene ring of another molecule. researchgate.netresearchgate.net Such interactions are crucial in dictating the solid-state packing and physical properties of the material. The structural determination of arylboronic acids, the precursors to these esters, shows a common propensity to form hydrogen-bonded dimers in the solid state.
Table 1: Crystallographic Data for the Analog Compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
| Parameter | Value researchgate.net |
| Chemical Formula | C₁₂H₁₈BNO₂ |
| Formula Weight | 219.08 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.823 (1) |
| b (Å) | 9.923 (1) |
| c (Å) | 12.547 (1) |
| V (ų) | 1241.3 (2) |
| Z | 4 |
| R-factor | 0.043 |
Chromatographic and Separation Methodologies
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a participant. The choice of method depends on the stability of the compound and the nature of potential impurities or byproducts.
High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP) mode, is a primary tool for analyzing boronic esters. However, the analysis of these compounds presents a significant challenge due to their facile hydrolysis to the corresponding boronic acid, especially in the aqueous mobile phases typical of RP-HPLC. americanpharmaceuticalreview.comresearchgate.net The synthetic advantage of in-situ hydrolysis during reactions like the Suzuki-Miyaura coupling becomes a major analytical hurdle. americanpharmaceuticalreview.com
The key issues encountered during HPLC analysis include:
On-Column Hydrolysis : The ester can hydrolyze to the boronic acid on the stationary phase, leading to inaccurate quantification of the ester's purity. americanpharmaceuticalreview.comresearchgate.net
Poor Retention of Boronic Acid : The resulting boronic acid is significantly more polar than the ester and is often poorly retained on standard C18 columns, sometimes eluting in the void volume. researchgate.netnih.gov
To overcome these challenges, several specialized HPLC methodologies have been developed:
Aprotic Diluents : Preparing samples in non-aqueous, aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) minimizes hydrolysis before injection. researchgate.netresearchgate.net
High-pH Mobile Phases : At a pH above the pKa of the corresponding boronic acid, the boronate ester can be stabilized against hydrolysis. americanpharmaceuticalreview.com Methods using highly basic mobile phases (e.g., pH 12 or higher) have been successfully employed. nih.gov
Ion-Pairing Reagents : To improve the retention of the highly polar boronic acid impurity, an ion-pairing reagent can be added to the mobile phase. nih.gov
Stationary Phase Selection : The choice of column is critical. Stationary phases with low silanol (B1196071) activity, such as those with advanced end-capping or hybrid silica (B1680970) technology (e.g., Waters XTerra MS C18), have been shown to significantly reduce the rate of on-column hydrolysis compared to more traditional silica-based columns. researchgate.net
Table 2: HPLC Method Parameters for Analysis of Reactive Boronic Esters
| Parameter | Condition | Rationale / Finding | Source |
| Sample Diluent | 100% Acetonitrile (ACN) | Aprotic solvent prevents pre-analysis hydrolysis. | researchgate.netresearchgate.net |
| Mobile Phase | High pH (e.g., pH 12.4) | Stabilizes the boronate ester against on-column hydrolysis. | nih.gov |
| Column Type | Low Silanol Activity (e.g., Waters XTerra) | Minimizes silanol-catalyzed hydrolysis on the stationary phase. | researchgate.net |
| Additive | Ion-Pairing Reagent | Increases retention of the highly polar boronic acid impurity. | nih.gov |
| Alternative | Non-Aqueous Capillary Electrophoresis (NACE) | Avoids aqueous conditions entirely, preventing hydrolysis and providing accurate quantitation. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For arylboronic esters like this compound, its application can be limited due to the compound's relatively low volatility and potential for thermal degradation in the hot injection port. researchgate.netnih.gov Direct GC analysis of some aryl pinacolboronate esters has been reported as unsuitable for this reason. nih.gov
Despite these challenges, GC/MS can be a viable method under specific conditions or with sample modification:
Derivatization : A common strategy to analyze non-volatile or thermally labile compounds by GC is to convert them into more volatile and stable derivatives. For boronic acids, derivatization is often required for successful analysis. chromatographyonline.com The aniline functional group could also be derivatized to improve chromatographic behavior.
Purity of Starting Materials : GC/MS is highly effective for analyzing the purity of more volatile starting materials or potential impurities used in the synthesis of the target compound.
Identity Confirmation : The mass spectrometer provides structural information through fragmentation patterns, which is invaluable for confirming the identity of the compound and any related impurities. The EPA has established GC/MS methods for the analysis of aniline and its derivatives, which can be adapted to confirm the aniline portion of the target molecule. epa.gov For boronic compounds, the characteristic isotopic signature of boron (¹⁰B and ¹¹B) can aid in identification.
Table 3: GC/MS Considerations for the Analysis of Aniline and Boronic Compounds
| Compound Class | Analytical Approach | Key Parameters & Considerations | Source |
| Aniline Derivatives | Direct Injection GC/MS | Column: Fused-silica capillary. Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer. | epa.gov |
| Boronic Acids | Derivatization prior to GC/MS | Derivatization converts the acid to a more volatile ester for analysis. | chromatographyonline.com |
| Boronic Esters | Direct Injection GC/MS | Challenging due to low volatility and thermal lability. May require optimized, low-temperature injection methods. | nih.govchromatographyonline.com |
| General Impurities | Headspace GC-MS | Useful for detecting highly volatile impurities (e.g., residual solvents) in the final product. | nih.gov |
Kinetic and In-Situ Monitoring Techniques for Reaction Progress
Understanding the kinetics of reactions involving this compound, such as its formation or its participation in Suzuki-Miyaura cross-coupling reactions, is crucial for process optimization and mechanistic elucidation. rsc.orgyonedalabs.com In-situ monitoring techniques, which analyze the reaction mixture in real-time without sample workup, are particularly powerful for studying these dynamic systems.
The instability of boronic acids and esters under various conditions makes kinetic analysis essential. Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway that can be studied kinetically. acs.orged.ac.uk Research has shown that the stability of boronic esters is highly dependent on the diol used for protection, with six-membered ring esters (like dioxaborinanes) sometimes undergoing protodeboronation faster than the parent boronic acid under certain basic conditions. acs.org
Key in-situ techniques include:
¹¹B NMR Spectroscopy : Boron-11 NMR is an exceptionally effective tool for monitoring reactions involving boronic acids and esters. It allows for the direct observation and quantification of all boron-containing species in the reaction mixture, including the starting boronic acid, the boronate ester, and various intermediates or side products. mdpi.comnih.gov By adding a fluoride (B91410) source, distinct signals for different boron species can be resolved, enabling precise measurement of their relative concentrations over time. mdpi.comresearchgate.netdntb.gov.ua
Online HPLC : Coupling an HPLC system directly to the reaction vessel allows for automated, periodic sampling and analysis of the reaction mixture. This technique provides real-time data on the consumption of reactants and the formation of products. Novel sampling technologies have been developed to monitor even challenging biphasic reaction mixtures, such as those commonly used in Suzuki-Miyaura couplings. vapourtec.com
UV-Vis Spectroscopy : For reactions involving a significant change in the chromophore of the molecule, UV-Vis spectroscopy can be used to follow the reaction progress by monitoring the change in absorbance at a specific wavelength. Kinetic studies on the oxidation of substituted anilines have utilized this technique. orientjchem.org
Table 4: In-Situ Techniques for Monitoring Reactions of Boronic Esters
| Technique | Principle | Application for this compound | Source |
| ¹¹B NMR Spectroscopy | Directly observes the ¹¹B nucleus, providing distinct signals for different boron environments (acid vs. ester). | Quantifies the ratio of boronic acid to ester during formation or hydrolysis. Monitors formation of boronate "ate" complexes during cross-coupling. | mdpi.comnih.govdntb.gov.ua |
| Online HPLC | Automated sampling and chromatographic separation of the reaction mixture over time. | Tracks the concentration of the starting ester, the aryl halide, and the coupled product in a Suzuki-Miyaura reaction. | vapourtec.com |
| Kinetic Modeling | Mathematical analysis of concentration vs. time data to determine reaction rates and pathways. | Elucidates mechanisms of decomposition (e.g., protodeboronation) under various pH and temperature conditions. | acs.orged.ac.uk |
| Mass Spectrometry | Direct infusion or TLC-MS can provide rapid snapshots of reaction components. | Quickly confirms the presence of reactants and the mass of the desired product during reaction screening. | shoko-sc.co.jp |
Vii. Research Applications in Advanced Chemical Synthesis and Materials Science
Building Blocks for Architecturally Complex Organic Molecules
3-(1,3,2-Dioxaborinan-2-yl)aniline is a key starting material for the synthesis of architecturally complex organic molecules. The presence of the amino group and the boronic ester in the same molecule allows for sequential or orthogonal chemical transformations. This dual reactivity is exploited in the construction of intricate molecular frameworks. For instance, the aniline (B41778) functional group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, while the boronic ester moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of new carbon-carbon bonds, facilitating the assembly of elaborate molecular structures.
Researchers have utilized this compound and its derivatives to create sophisticated supramolecular structures and novel organic compounds with tailored properties. The ability to precisely control the introduction of different functional groups makes this compound a powerful tool for synthetic chemists aiming to construct molecules with specific three-dimensional arrangements and functionalities.
Intermediates in the Synthesis of Functional Materials
The utility of this compound extends beyond the synthesis of discrete molecules to its role as a critical intermediate in the creation of advanced functional materials. Its bifunctional nature is again central to its application in this domain, enabling its incorporation into polymeric chains, fluorescent systems, and porous frameworks.
In the field of polymer chemistry, this compound and its parent compound, 3-aminophenylboronic acid, are employed as monomers for the synthesis of specialty polymers. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the boronic acid or its ester can be used to introduce boron into the polymer backbone. These boron-containing polymers can exhibit unique electronic and optical properties, making them promising candidates for applications in optoelectronics. For example, the incorporation of boron can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, tuning its performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The boronic acid functionality of this compound is particularly useful in the design and synthesis of fluorescent probes and emitters. Boronic acids are known to interact with diols, a functional group found in many biologically important molecules like carbohydrates and certain glycoproteins. This interaction can be designed to trigger a change in the fluorescence of a molecule, forming the basis of a chemical sensor. By incorporating the this compound unit into a fluorophore scaffold, researchers can create probes that selectively detect the presence of specific analytes. These probes have applications in biomedical imaging and diagnostics.
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The directional bonding and geometric specificity of building blocks are crucial for the successful synthesis of COFs. This compound, often in the form of its parent 3-aminophenylboronic acid, serves as a valuable tritopic building block. The three connection points (the two boron-oxygen bonds and the amino group) can direct the formation of highly ordered two-dimensional or three-dimensional frameworks. These COFs can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in gas storage and separation, catalysis, and sensing. For instance, COFs constructed from aminophenylboronic acids have been shown to be effective in the capture of carbon dioxide.
Boron-doping of polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy for modulating their electronic properties and creating novel materials for organic electronics. The introduction of a boron atom into the carbon lattice of a PAH significantly alters its electronic structure, often lowering the LUMO energy level and enhancing its electron-accepting capabilities. This compound can serve as a precursor for the synthesis of nitrogen and boron co-doped PAHs. The aniline group provides a source of nitrogen, while the boronic ester delivers the boron atom. Through carefully designed synthetic routes, often involving cyclization and condensation reactions, this compound can be used to construct complex B,N-heteroaromatics with unique photophysical properties.
Precursors for Chemical Biology and Biochemical Probes
In the realm of chemical biology, this compound and its derivatives are valuable precursors for the development of biochemical probes. As mentioned earlier, the boronic acid's affinity for diols is a key feature that is exploited in this context. This interaction allows for the design of probes that can selectively bind to and detect carbohydrates, which play crucial roles in many biological processes.
Furthermore, the aniline moiety provides a convenient handle for attaching the boronic acid-containing unit to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. This modularity enables the creation of a wide range of sophisticated tools for studying biological systems. For example, a fluorescent probe incorporating this compound could be used to visualize the distribution of specific glycans on the surface of cells, providing insights into cellular recognition and signaling pathways.
Design of Boronate Hydrogels for Analyte Recognition
The functional core of this compound lies in its latent 3-aminophenylboronic acid (3-APBA) head. Phenylboronic acids are well-established as synthetic receptors capable of reversibly binding with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like glucose. This interaction forms the basis for the design of "smart" hydrogels that can respond to the presence of specific analytes.
When incorporated into a polymer network, the boronic acid moiety of the parent compound, 3-APBA, can interact with diols such as glucose. This binding event leads to a change in the charge of the boron atom from neutral to anionic, resulting in increased electrostatic repulsion within the hydrogel matrix. This, in turn, causes the hydrogel to swell. The degree of swelling is proportional to the concentration of the analyte, providing a mechanism for quantitative detection. The aniline component offers a site for polymerization or for further functionalization of the hydrogel.
While specific studies on hydrogels formulated directly with this compound are not extensively documented, research on hydrogels incorporating 3-APBA provides a clear blueprint for its potential. For instance, a study on photocurable hyaluronic acid (HA) hydrogels modified with 3-aminophenylboronic acid demonstrated the creation of a bioactive scaffold. nih.gov These findings strongly suggest that this compound could be a valuable monomer in the fabrication of similar analyte-responsive hydrogels. The 1,3,2-dioxaborinane ring offers a protective group for the boronic acid that can be hydrolyzed under specific conditions to reveal the active diol-binding site.
Table 1: Properties of Analytes Detected by Phenylboronic Acid-Based Hydrogels
| Analyte | Chemical Structure | Interaction Principle |
| Glucose | C6H12O6 | Reversible covalent bonding with the diol groups of glucose, leading to hydrogel swelling. |
| Fructose | C6H12O6 | Forms stable five- or six-membered cyclic esters with the boronic acid moiety. |
| Catechols | C6H4(OH)2 | Strong binding affinity due to the presence of ortho-diols. |
Development of Radiolabeling Precursors for Molecular Imaging Research
The field of molecular imaging relies on the development of tracer molecules that can be detected within a biological system. Boronic esters, including this compound, are emerging as valuable precursors for the introduction of radioisotopes into biomolecules. The carbon-boron bond can be readily transformed into a carbon-radioisotope bond through various catalytic methods.
This approach offers a powerful tool for developing novel radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The aniline group on this compound provides a convenient handle for conjugation to targeting vectors such as peptides, antibodies, or nanoparticles. Once conjugated, the boronic ester can be subjected to a radiolabeling reaction to introduce a positron-emitting or gamma-emitting radionuclide. This strategy allows for the site-specific labeling of complex biomolecules under mild conditions, which is crucial for preserving their biological activity. While direct radiolabeling studies with this specific dioxaborinane derivative are yet to be widely published, the fundamental chemistry of aryl boronic esters in radiolabeling is well-established.
Strategic Intermediates in Medicinal Chemistry Research
The aniline and boronic acid functionalities present in this compound make it a versatile building block in medicinal chemistry. The aniline moiety is a common feature in many approved drugs, and its presence can be a key determinant of a molecule's biological activity.
Synthesis of Pharmaceutical Precursors and Analogs
Aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals. The amino group can be readily modified through reactions such as acylation, alkylation, and diazotization, allowing for the construction of diverse molecular architectures. The presence of the boronic ester in this compound adds another layer of synthetic utility. The carbon-boron bond can participate in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
This dual functionality allows for a modular approach to drug design. For instance, the aniline group could be incorporated into a core scaffold known to interact with a particular biological target, while the boronic ester can be used to introduce various substituents to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The 1,3,2-dioxaborinane structure serves as a stable protecting group for the boronic acid, which can be advantageous in multi-step syntheses.
Utilization in the Design and Construction of Bioactive Scaffolds
A bioactive scaffold is a material designed to interact with biological systems to elicit a specific response, such as promoting tissue regeneration. The properties of this compound make it an excellent candidate for incorporation into such scaffolds. As previously discussed, the boronic acid moiety can be used to create hydrogels that respond to biological cues. Furthermore, the aniline group can be used to attach the scaffold to other biomolecules or surfaces.
Viii. Future Research Directions
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact and improve efficiency. Future research in this area for 3-(1,3,2-dioxaborinan-2-yl)aniline and related aryl boronic esters will likely focus on several key strategies:
Mechanochemistry: A promising solvent-free approach involves the use of mechanochemistry, where mechanical force, such as grinding, initiates chemical reactions. A facile and environmentally benign method for forming boronic acid esters by simply grinding a boronic acid with a diol has been reported, offering excellent yields and purity with a simple work-up. nih.gov This approach could be adapted for the synthesis of this compound, significantly reducing solvent waste.
Green Solvents and Catalysts: The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Research into micellar catalysis, which employs surfactants to create nanoreactors in water, can enhance the solubility of organic reactants and facilitate reactions like the Suzuki-Miyaura coupling of boronic esters. researchgate.net Furthermore, developing catalytic systems that are recoverable and reusable, such as palladium nanoparticles in polyethylene (B3416737) glycol (PEG), can minimize waste and cost. nih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. rsc.orgnih.gov Designing MCRs that incorporate 3-aminophenylboronic acid or its derivatives could lead to the rapid and sustainable synthesis of complex molecules. rsc.orgnih.gov
Alternative Energy Sources: Microwave and infrared irradiation are being explored as energy-efficient alternatives to conventional heating for driving chemical reactions, often leading to shorter reaction times and higher yields. rsc.orgnih.gov
A patent has been granted for a synthetic method of 3-aminophenylboronic acid involving a palladium-catalyzed coupling reaction, which highlights the industrial interest in optimizing the synthesis of this key intermediate. acs.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Mechanochemistry | Solvent-free grinding of reactants. nih.gov | Reduced solvent waste, simplified work-up, high yields. nih.gov |
| Micellar Catalysis | Reactions in water using surfactants. researchgate.net | Use of a green solvent, enhanced reaction rates, potential for catalyst recycling. researchgate.net |
| Multicomponent Reactions | One-pot synthesis with multiple reactants. rsc.orgnih.gov | High atom economy, reduced number of synthetic steps, time and resource savings. rsc.orgnih.gov |
| Alternative Energy | Microwave or infrared irradiation. rsc.orgnih.gov | Faster reactions, improved energy efficiency, potentially higher yields. rsc.orgnih.gov |
Discovery of Novel Reactivity Modes and Catalytic Systems
While this compound is a well-established partner in Suzuki-Miyaura cross-coupling reactions, there is significant scope for discovering new transformations and more efficient catalytic systems.
Novel Cross-Coupling Reactions: Research is ongoing to expand the repertoire of cross-coupling reactions beyond the standard C-C bond formation. This includes exploring new partners for the boronic ester, potentially leading to the formation of C-N, C-O, or C-S bonds under mild conditions. The development of novel palladium-lanthanide heterodinuclear catalysts has shown promise in enhancing the efficiency of Suzuki-Miyaura reactions. acs.org
Advanced Catalytic Systems: The development of more robust and active catalysts is a constant pursuit. This includes the design of new ligands that can improve the stability and reactivity of the palladium catalyst, especially for challenging substrates. acs.org Furthermore, boronic acids and their derivatives themselves can act as catalysts in various organic reactions, such as direct amide bond formation. researchgate.net This opens up the possibility of using this compound not just as a building block but also as a catalyst in certain transformations.
Borrowing Hydrogen Catalysis: This methodology allows for the alkylation of amines using alcohols, with water as the only byproduct. The compatibility of this reaction with boronic ester functionalities has been demonstrated, opening up new avenues for the derivatization of this compound. scholarsportal.info
| Catalytic Advancement | Description | Potential Impact on this compound Chemistry |
| Heterodinuclear Catalysts | Combination of palladium with lanthanides (e.g., La, Ce, Nd). acs.org | Enhanced catalytic activity and stability in cross-coupling reactions. acs.org |
| Organoboron Catalysis | Use of boronic acids/esters as catalysts themselves. researchgate.net | Dual role of the compound as both reactant and catalyst, leading to novel synthetic strategies. |
| Borrowing Hydrogen | Amine alkylation with alcohols, liberating water. scholarsportal.info | Greener and more efficient functionalization of the amino group. scholarsportal.info |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better process control, and scalability. The integration of the synthesis and reactions of this compound with flow chemistry platforms is a significant area for future research.
Continuous Synthesis: Developing a robust flow synthesis for 1,2,3-triazoles has been demonstrated using a heterogeneous copper-on-charcoal catalyst, showcasing the potential for synthesizing heterocyclic structures in a continuous manner. mdpi.com Similar strategies can be envisioned for the synthesis of this compound itself, potentially from 3-aminophenyldiboronic acid precursors.
Automated Library Synthesis: Automated platforms combined with flow reactors can enable the rapid synthesis of libraries of compounds derived from this compound. This is particularly valuable for drug discovery and materials science, where a large number of analogs need to be screened.
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for isolating intermediates. For example, the synthesis of the aryl boronic ester could be directly coupled with a subsequent cross-coupling reaction in a single, continuous flow process.
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, advanced computational modeling can provide valuable insights and guide experimental work.
DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) can be used to elucidate the intricate mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling. nih.govrsc.orgscholarsportal.infoepstem.net Such studies can help in understanding the role of the base, the ligand, and the solvent, leading to the rational design of more efficient catalytic systems. scholarsportal.info
Predictive Modeling of Reactivity: Computational models can be developed to predict the reactivity of this compound with different reaction partners. This can help in selecting the optimal reaction conditions and in identifying promising new reactions. DFT can also be used to study the stability and reactivity of various hydrazone derivatives, providing a framework for similar studies on aniline (B41778) derivatives. rsc.org
Modeling of Boronic Acid-Diol Condensation: The formation of the dioxaborinane ring itself is a reversible process. Computational analysis can be used to understand the thermodynamics and kinetics of this condensation, which is crucial for optimizing the synthesis and for applications where the dynamic nature of the boronate ester bond is exploited. researchgate.netnih.govnih.govresearchgate.net
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of Suzuki-Miyaura reaction mechanism. nih.govrsc.orgscholarsportal.infoepstem.net | Rational design of improved catalysts and reaction conditions. |
| Predictive Reactivity Models | Forecasting reaction outcomes with various partners. | Accelerated discovery of new reactions and applications. |
| Thermodynamic/Kinetic Modeling | Analysis of the boronic acid-diol condensation. researchgate.netnih.govnih.govresearchgate.net | Optimization of synthesis and control over dynamic covalent properties. |
Expanding Applications in Emerging Fields of Materials Science and Chemical Biology
The unique properties of the aminophenylboronic acid moiety make this compound a promising candidate for applications in several emerging fields.
Organic Electronics: Arylamines are common building blocks for organic semiconductors. The ability to incorporate boronic esters into polymeric structures through cross-coupling reactions opens up possibilities for creating novel functional polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). orgsyn.org The electropolymerization of 3-aminophenylboronic acid has been explored for creating conductive polymers.
Chemical Biology and Sensing: Boronic acids are well-known for their ability to reversibly bind to diols, such as those found in saccharides. This property can be exploited to develop sensors for glucose and other biologically important molecules. 3-Aminophenylboronic acid has been used to functionalize surfaces and polymers for the development of biosensors. The amino group provides a convenient handle for further modification and attachment to various platforms.
Bioconjugation and Drug Delivery: The reactivity of the boronic ester and the amino group can be utilized for bioconjugation, linking the molecule to proteins, antibodies, or other biomolecules. This could be valuable for developing targeted drug delivery systems or diagnostic probes. Boronic acid-functionalized polymers have been investigated for their potential in biomedical applications.
Q & A
Q. What are the common synthetic routes for preparing 3-(1,3,2-dioxaborinan-2-yl)aniline?
The compound is typically synthesized via palladium-catalyzed borylation of halogenated anilines or through direct functionalization of aniline derivatives. A standard method involves coupling 3-bromoaniline with a boronate ester (e.g., pinacolborane) using Pd catalysts like Pd(PPh₃)₄ and a base such as KOAc in anhydrous THF at 80–100°C . Alternative routes may employ transition-metal-free conditions with Lewis acid catalysts, though yields are often lower. Key steps include rigorous exclusion of moisture and oxygen to prevent boronate decomposition.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- ¹H/¹³C NMR : Characteristic peaks for the aniline NH₂ group (~5 ppm, broad) and boronate ring protons (1.5–2.5 ppm for dioxaborinan methylene groups).
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly to resolve boron coordination geometry .
- Mass spectrometry (HRMS) : A molecular ion peak matching the exact mass (C₉H₁₂BNO₂, calc. 193.10 g/mol).
- FTIR : B-O stretching vibrations near 1350–1400 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address low reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Low reactivity may arise from steric hindrance or electronic deactivation of the boronate. Strategies include:
- Catalyst optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, RuPhos) to enhance turnover .
- Microwave-assisted synthesis : Higher temperatures (120–150°C) improve reaction kinetics.
- Protecting group modulation : Acetylation of the aniline NH₂ group can reduce electron-withdrawing effects, improving coupling efficiency. Post-reaction deprotection restores the amine functionality.
Q. How to resolve discrepancies in ¹¹B NMR data for derivatives of this compound?
Inconsistent ¹¹B NMR shifts (typically δ 28–32 ppm for dioxaborinans) may indicate partial hydrolysis or ligand exchange. Mitigation steps:
- Dry solvent systems : Use molecular sieves or anhydrous solvents to prevent boronate degradation.
- Low-temperature measurements : Collect spectra at –40°C to stabilize transient species.
- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model expected shifts and identify anomalies .
Q. What stability considerations are critical for storing this compound?
The compound is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage : Under inert atmosphere (Ar/N₂) at –20°C in sealed, desiccated vials.
- Handling : Use gloveboxes or Schlenk techniques for air-free transfers.
- Purity monitoring : Regular TLC or HPLC checks to detect decomposition (e.g., free aniline or boric acid byproducts) .
Advanced Applications
Q. How does the electronic environment of the aniline ring influence regioselectivity in cross-coupling?
The NH₂ group is a strong ortho/para-director, but the boronate ring introduces steric and electronic effects. Computational studies show that electron-donating groups on the aniline enhance coupling at the para position, while electron-withdrawing groups favor meta substitution. Hammett σ⁺ parameters correlate with observed regioselectivity in aryl halide partners .
Q. What strategies optimize the use of this compound in iterative cross-coupling for dendrimer synthesis?
Iterative coupling requires precise stoichiometry and orthogonal protection. For example:
- Protect the boronate as a pinacol ester during aniline deprotection.
- Use sequential Pd/Ni catalysis to couple halogenated dendrimer cores with boronate-terminated branches.
- Monitor reaction progress via MALDI-TOF to ensure monodispersity .
Critical Analysis of Contradictions
- vs. 14 : While emphasizes safety (no significant hazards), highlights reactivity in synthetic applications. Researchers must balance inert handling (per safety guidelines) with catalytic activation during reactions.
- vs. 18 : Palladium-catalyzed methods () dominate, but computational tools () are essential for troubleshooting unexpected reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
